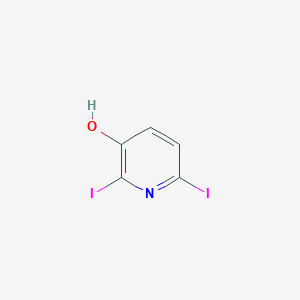

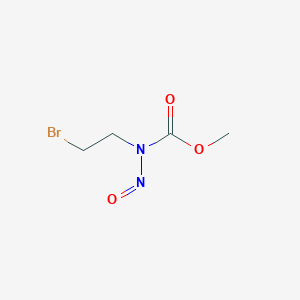

2,6-Diiodopyridin-3-ol

説明

Synthesis Analysis

The synthesis of pyridinol derivatives typically involves complex organic reactions, offering insights into the chemical flexibility and reactivity of these compounds. For instance, the development of new synthetic strategies for 6-amino-2,4,5-trimethylpyridin-3-ols from pyridoxine·HCl showcases the intricate processes involved in pyridinol synthesis. This particular method, through a six-step sequence including a Buchwald-Hartwig amination reaction, highlights the adaptability of pyridine compounds to various substitutions, potentially applicable to 2,6-Diiodopyridin-3-ol derivatives (Kim et al., 2014).

Molecular Structure Analysis

The molecular structure of pyridinol compounds like 2,6-Diiodopyridin-3-ol is crucial for understanding their chemical behavior and reactivity. Research into similar compounds, such as the study on 3-amino-6,6′-bis(methoxycarbonyl)-2,2′-bipyridine, provides valuable insights into how structural features, including substituents and their positions on the pyridine ring, influence molecular conformation and stability. Such analyses are fundamental for the development of compounds with desired chemical properties (Long et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of 2,6-Diiodopyridin-3-ol can be inferred from studies on related compounds. For example, the synthesis of 2,4,6-triazidopyridine and its 3,5-diiodo derivative from 2,4,6-trifluoropyridine via diiodination and azidation reactions reveals the potential for diverse chemical modifications and reactions involving iodine and azide groups. These processes illustrate the compound's versatility in chemical synthesis and the impact of substituents on its reactivity (Chapyshev & Chernyak, 2012).

科学的研究の応用

Ligand Synthesis and Complex Chemistry : Derivatives of di(pyrazolyl)pyridines, related to 2,6-Diiodopyridin-3-ol, have been explored for their synthesis and complex chemistry. These derivatives are useful in producing luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Catalytic Applications : Terpyridine analogues, including those related to 2,6-Diiodopyridin-3-ol, have found applications in diverse fields such as materials science (e.g., photovoltaics), biomedicinal chemistry (e.g., DNA intercalation), and organometallic catalysis. They have been used in reactions ranging from artificial photosynthesis to biochemical and organic transformations (Winter, Newkome, & Schubert, 2011).

Antiangiogenic and Antitumor Activities : Compounds like 6-amido-2,4,5-trimethylpyridin-3-ols, which are structurally related to 2,6-Diiodopyridin-3-ol, have shown significant antiangiogenic and antitumor activities. These compounds disrupt angiogenesis-related pathologies and offer potential for novel angiogenesis inhibitors (Lee et al., 2014).

Prion Disease Treatment : 2-Aminopyridine-3,5-dicarbonitrile compounds, related to 2,6-Diiodopyridin-3-ol, have shown promise as prion replication inhibitors in cell cultures. They mimic dominant-negative prion protein mutants and could be potential treatments for prion diseases (May et al., 2007).

Colitis Treatment : Analogues of pyridin-3-ol compounds, structurally similar to 2,6-Diiodopyridin-3-ol, have been studied for their anti-inflammatory bowel disease activity. These compounds have shown significant inhibitory actions against colon inflammation and angiogenesis, highlighting their potential as anti-colitis drugs (Chaudhary et al., 2020).

Antimicrobial Properties : Pyridine derivatives, including those structurally related to 2,6-Diiodopyridin-3-ol, have demonstrated potential as antimicrobial drugs, particularly against various strains of Escherichia coli. Their structure and chemical composition play a crucial role in their biological activity (Koszelewski et al., 2021).

Organic Light Emitting Diodes (OLEDs) : Complexes involving pyridine chelates, similar to 2,6-Diiodopyridin-3-ol, have been used in OLED fabrication. Their luminescent properties at both fluid and solid states are beneficial for creating efficient yellow and white OLEDs with high performance (Liao et al., 2014).

特性

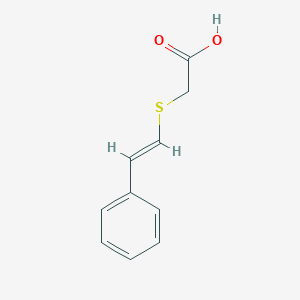

IUPAC Name |

2,6-diiodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3I2NO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOQSPXMJKWUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382806 | |

| Record name | 2,6-diiodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diiodopyridin-3-ol | |

CAS RN |

14764-90-0 | |

| Record name | 2,6-diiodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride](/img/structure/B85264.png)